molecular formula C24H25FN2O6S B2497634 butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1251691-80-1

butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2497634
CAS No.: 1251691-80-1
M. Wt: 488.53
InChI Key: NGSFXEXIMLMJCP-UHFFFAOYSA-N
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Description

Butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a synthetic heterocyclic compound featuring a benzothiazine core fused with a benzoate ester. Key structural elements include:

  • 6-Fluoro substitution: A fluorine atom at position 6, which may influence electronic properties and bioavailability.
  • Butyl benzoate ester: A lipophilic ester group that likely improves membrane permeability, acting as a prodrug moiety.

Properties

IUPAC Name

butyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O6S/c1-2-3-12-33-24(29)17-4-7-19(8-5-17)27-16-22(23(28)26-10-13-32-14-11-26)34(30,31)21-9-6-18(25)15-20(21)27/h4-9,15-16H,2-3,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSFXEXIMLMJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzothiazin core with a fluorine substituent and a morpholine moiety, which is known for enhancing biological activity through various mechanisms. The presence of the butyl ester group is also significant for its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, derivatives of benzothiazines have shown inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways .
  • Protein Kinase Modulation : Similar compounds have been reported to modulate protein kinase activity, affecting cellular proliferation and apoptosis pathways .
  • Molecular Interactions : The fluorine atom in the structure enhances electron-withdrawing properties, potentially increasing the binding affinity to target proteins through hydrogen bonding interactions .

Biological Activity Studies

Research studies have evaluated the biological activities of related compounds, providing insights into the potential efficacy of this compound.

In Vitro Studies

A variety of in vitro assays have been conducted to assess the compound's effectiveness against different cancer cell lines and inflammatory markers:

Study Cell Line/Target IC50 Value Mechanism
Cyclooxygenase InhibitionCOX-210.4 µMEnzyme inhibition
Lipoxygenase InhibitionLOX-55.4 µMEnzyme inhibition
Cholinesterase InhibitionAChE19.2 µMEnzyme inhibition
CytotoxicityMCF-7 (breast cancer)13.2 µMInduction of apoptosis

These studies indicate that the compound exhibits moderate to high inhibitory activity against key enzymes involved in inflammation and cancer progression.

Case Studies

Recent case studies have highlighted the therapeutic potential of similar compounds in treating various diseases:

  • Cancer Treatment : A study demonstrated that benzothiazine derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : In animal models, compounds with similar structures have shown promising results in reducing inflammation markers and improving symptoms in models of rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison:

Core Heterocycle Variations

A. Benzothiazine vs. Quinoline Derivatives The compound in , 4-(3-carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium 4-carboxybenzoate, shares a fluoro-substituted aromatic system and a benzoate group but differs in its core structure:

  • Quinoline: Features a nitrogen-containing bicyclic system with a keto group, often associated with intercalation or metal chelation properties .

B. Piperazine vs. Morpholine Substituents

  • Morpholinylcarbonyl : Introduces a six-membered oxygen- and nitrogen-containing ring, enhancing solubility and conformational rigidity.
  • Piperazinium: A positively charged nitrogenous ring in ’s compound, which may improve water solubility but reduce blood-brain barrier penetration compared to neutral morpholine derivatives .
Functional Group Analysis
Feature Target Compound Compound
Core Heterocycle 1,4-Benzothiazine (sulfone) Quinoline (4-oxo)
Aromatic Substitution 6-Fluoro 6-Fluoro, 7-piperazinium
Ester/Carboxylate Group Butyl benzoate ester (lipophilic) 4-Carboxybenzoate (hydrophilic)
Key Functional Groups Sulfone, morpholinylcarbonyl Carboxy, piperazinium
Molecular Weight Estimated >450 g/mol Reported as part of a cocrystal (exact value not specified)
Physicochemical and Pharmacokinetic Implications
  • Solubility : The sulfone and morpholine groups in the target compound may confer moderate aqueous solubility, whereas the butyl ester enhances lipophilicity. In contrast, the carboxylate and piperazinium groups in ’s compound favor higher solubility .
  • Bioavailability : The butyl ester likely acts as a prodrug, undergoing hydrolysis in vivo to release a carboxylic acid metabolite.

Research Findings and Data Gaps

Structural Characterization
  • Crystallography : The target compound’s structure may be determined using SHELX-based software (e.g., SHELXL for refinement), as described in . Ring puckering analysis () could elucidate conformational flexibility in the benzothiazine core .
  • Thermodynamic Stability: The sulfone group likely stabilizes the benzothiazine ring through resonance and dipole interactions, reducing ring puckering compared to non-sulfonated analogs .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high regioselectivity and purity?

  • Methodology :

  • Step 1 : Start with functionalizing the benzothiazine core via nucleophilic substitution at the 2-position using morpholine-4-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 12h) .
  • Step 2 : Introduce the 6-fluoro substituent via electrophilic fluorination using Selectfluor® in acetonitrile at 60°C, monitoring progress via TLC .
  • Step 3 : Esterify the benzoate moiety using butanol and a coupling agent like DCC/DMAP in THF, ensuring exclusion of moisture .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity (HPLC, C18 column, acetonitrile/water) .

Q. Which spectroscopic techniques are optimal for confirming the compound’s structural integrity?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH3, CH2, and quaternary carbons, focusing on the morpholinylcarbonyl (δ ~3.5–3.7 ppm for morpholine protons) and sulfone groups (δ ~7.8–8.2 ppm for aromatic protons) .
  • HRMS : Use ESI+ mode to verify the molecular ion ([M+H]+) and isotopic pattern matching the molecular formula (C25H24FN2O6S) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and sulfone vibrations (S=O at ~1150–1250 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Protocol :

  • Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the ester or sulfone groups .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., free benzoic acid or morpholine derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Troubleshooting Framework :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP levels, incubation time) .
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) and use surfactants (e.g., Cremophor EL) to avoid aggregation in aqueous buffers .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to cell viability (MTT assay) .

Q. How can computational modeling predict binding interactions with biological targets?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina with the crystal structure of the target protein (e.g., COX-2 or kinase domains) and parameterize the compound’s sulfone and morpholine groups as hydrogen-bond acceptors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on ligand-induced conformational changes in the active site .
  • SAR Analysis : Compare with analogs (e.g., ethyl vs. butyl esters) to identify critical substituents for activity .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under photolytic or oxidative conditions?

  • Experimental Design :

  • Photolysis : Expose to UV light (λ = 254 nm) in MeOH and monitor degradation products via LC-MS to identify labile groups (e.g., sulfone cleavage) .
  • Oxidative Stress : Treat with H2O2 (1–5 mM) and analyze via ESR for radical intermediates, correlating with cytotoxicity .

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